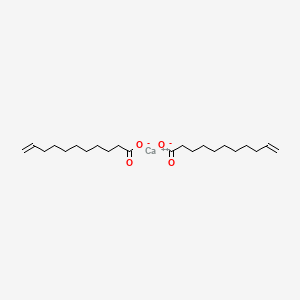
2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine is a complex organic compound that features a thiazolidine ring, an anthracene moiety, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine typically involves multi-step organic reactions. One common method includes the reaction of anthracene derivatives with thiazolidine precursors under specific conditions. For instance, the reaction might involve the use of a palladium catalyst in the presence of a base to facilitate the coupling of the anthracene moiety with the thiazolidine ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the anthracene and thiazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Applications De Recherche Scientifique
2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Mécanisme D'action
The mechanism of action of 2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The anthracene moiety can participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Anthracen-9-yl)benzothiazole: Similar structure but lacks the sulfonyl group.
2,4,6-Tri(anthracen-9-yl)-1,3,5-triazine: Contains multiple anthracene units but different core structure.
Anthracene-oxadiazole derivatives: Similar anthracene moiety but different functional groups.
Uniqueness
2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the sulfonyl group, thiazolidine ring, and anthracene moiety makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C24H20N2O4S2 |
|---|---|
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
2-anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C24H20N2O4S2/c1-16-10-11-19(26(27)28)15-22(16)32(29,30)25-12-13-31-24(25)23-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)23/h2-11,14-15,24H,12-13H2,1H3 |
Clé InChI |
PWMROPRGUQFUPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCSC2C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)
![3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13824926.png)

![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)
![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)
![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)

![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)

![2-Ethyl-5-{[2-(morpholin-4-yl)-2-phenylethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B13824984.png)

![[(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B13824997.png)
